molecular formula C13H11BrO2 B3033013 3-(Benzyloxy)-4-bromophenol CAS No. 70120-18-2

3-(Benzyloxy)-4-bromophenol

Cat. No.: B3033013
CAS No.: 70120-18-2
M. Wt: 279.13 g/mol
InChI Key: DNSGVSFZTCXNCE-UHFFFAOYSA-N
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Description

Significance of Aryl Ether and Halogenated Phenol (B47542) Architectures in Advanced Synthesis

Aryl ethers are a class of organic compounds characterized by an oxygen atom connected to two aryl groups or one aryl and one alkyl group. byjus.comuomus.edu.iqnumberanalytics.com This structural unit is found in numerous natural products and drug molecules. sioc-journal.cn The synthesis of aryl ethers is a fundamental transformation in organic chemistry, with methods like the Williamson ether synthesis being a classic example. byjus.com More contemporary methods focus on dehydrogenative coupling and C-H activation to form the ether linkage, offering more atom-economical and efficient routes. sioc-journal.cn The presence of an ether linkage can impart desirable properties to a molecule, including increased stability and altered solubility. fiveable.me

Halogenated phenols, on the other hand, are phenols substituted with one or more halogen atoms. google.com Halogenation is a critical transformation in chemical synthesis, used to produce a wide range of industrial products. nih.govmt.com The introduction of a halogen, such as bromine, into a phenol ring significantly alters its electronic properties and reactivity, making it a versatile intermediate for further functionalization. ketonepharma.com For instance, the bromine atom can serve as a handle for cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. Traditional methods for phenol halogenation can sometimes lack selectivity, leading to mixtures of products. scientificupdate.com However, modern catalytic methods have been developed to achieve more controlled and regioselective halogenation. scientificupdate.com

The combination of both an aryl ether and a halogenated phenol within the same molecule, as in 3-(Benzyloxy)-4-bromophenol, creates a bifunctional scaffold with orthogonal reactivity, making it a potentially valuable building block in multi-step synthetic sequences.

Academic Research Landscape of this compound

While specific studies focusing exclusively on this compound are limited in the public domain, the academic landscape is rich with research on related structures. For example, the synthesis of isomers like 1-(benzyloxy)-4-bromobenzene from 4-bromophenol (B116583) and benzyl (B1604629) bromide is a well-established procedure. mdpi.comresearchgate.net This reaction, typically carried out in the presence of a base like potassium carbonate in a suitable solvent, proceeds via a Williamson ether synthesis. mdpi.comresearchgate.net

Research on bromophenols, in general, is extensive. For instance, 4-bromophenol is a known intermediate in the synthesis of various compounds and its chemical and physical properties are well-documented. ketonepharma.comchemicalbook.com Similarly, 3-bromophenol (B21344) is used as a precursor in the synthesis of other organic molecules, including 1-(benzyloxy)-3-bromobenzene (B1334042). mdpi.comprepchem.comchemsrc.com The biological activities of various bromophenols, particularly those found in marine algae, have also been a subject of investigation. nih.gov

The benzyloxy group is often employed as a protecting group for phenols in organic synthesis. Its relative stability and the ability to be removed under specific conditions make it a useful tool for chemists. The synthesis of benzyloxy-substituted aromatic compounds is a common theme in the literature, often as intermediates in the synthesis of more complex target molecules. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSGVSFZTCXNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576651
Record name 3-(Benzyloxy)-4-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70120-18-2
Record name 3-(Benzyloxy)-4-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Benzyloxy 4 Bromophenol

Etherification Approaches to Construct the Benzyloxy Moiety

The formation of the ether linkage, specifically the benzyloxy group, is a critical step in the synthesis of 3-(Benzyloxy)-4-bromophenol. The Williamson ether synthesis is a classical and widely employed method for this transformation.

Williamson Ether Synthesis from Bromophenol Precursors

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In the context of this compound synthesis, this translates to the O-alkylation of a bromophenol precursor with a benzyl (B1604629) halide.

A common and effective method for the synthesis of aryl benzyl ethers is the reaction of a phenol (B47542) with benzyl bromide in the presence of a base. researchgate.netmdpi.com Potassium carbonate (K2CO3) is a frequently used base for this purpose due to its mildness and effectiveness in deprotonating the phenolic hydroxyl group, which facilitates the nucleophilic attack on the benzyl halide. francis-press.com

For instance, the synthesis of 1-(benzyloxy)-4-bromobenzene, a related compound, is achieved by reacting 4-bromophenol (B116583) with benzyl bromide using K2CO3 as the base. researchgate.netmdpi.comsioc-journal.cn This reaction is typically carried out at room temperature overnight. researchgate.netmdpi.com Similarly, 3-benzyloxybromobenzene can be synthesized from 3-bromophenol (B21344) and benzyl bromide with K2CO3, resulting in a high yield of 97%. prepchem.com The reaction of 4-bromophenol with benzyl chloride and K2CO3 at reflux for 8 hours also yields the corresponding benzyl ether. prepchem.com

The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), in conjunction with K2CO3 and microwave irradiation can significantly accelerate the O-alkylation of phenols with alkyl halides. cyf-kr.edu.pl

Table 1: Examples of Base-Mediated O-Alkylation

Phenol Precursor Benzyl Halide Base Solvent Conditions Product Yield Reference
4-Bromophenol Benzyl bromide K2CO3 MeCN Room temp, overnight 1-(Benzyloxy)-4-bromobenzene Quantitative researchgate.netmdpi.com
3-Bromophenol Benzyl bromide K2CO3 Not specified Not specified 3-Benzyloxybromobenzene 97% prepchem.com
4-Bromophenol Benzyl chloride K2CO3 Acetone Reflux, 8 hours 4-Bromophenyl benzyl ether 73% prepchem.com
4-Bromophenol Benzyl bromide K2CO3 DMF Reflux, 24 hours 1-(Benzyloxy)-4-bromobenzene 84% sioc-journal.cn

The choice of solvent plays a crucial role in the efficiency of O-benzylation reactions. Polar aprotic solvents are generally preferred as they can enhance the solubility of both the phenolic reactant and the benzyl halide.

Commonly used solvents include:

Acetonitrile (B52724) (MeCN): This solvent is effective for the reaction of bromophenols with benzyl bromide in the presence of K2CO3 at room temperature. researchgate.netmdpi.com

N,N-Dimethylformamide (DMF): DMF is another suitable polar aprotic solvent that facilitates the O-alkylation of phenols. sioc-journal.cn For example, the reaction of 4-bromophenol with benzyl bromide and K2CO3 in DMF at reflux for 24 hours gives a high yield of the product. sioc-journal.cn

Acetone: This solvent has been used for the reaction of 4-bromophenol with benzyl chloride and K2CO3 under reflux conditions. prepchem.com

Dimethyl sulfoxide (B87167) (DMSO): In some cases, DMSO is used, particularly in procedures involving phase-transfer catalysts. pnu.ac.ir

The selection of the solvent can impact reaction time and yield. For instance, in a phase-transfer catalyzed O-alkylation, a process that initially used a toluene (B28343) solution of the starting phenol was modified to use acetonitrile, suggesting that for certain substrates and conditions, acetonitrile may offer advantages over toluene. phasetransfercatalysis.com

Base-Mediated O-Alkylation with Benzyl Halides (e.g., K2CO3)

Alternative O-Benzylation Strategies in the Synthesis of Related Structures

While the Williamson ether synthesis is prevalent, other methods for O-benzylation exist, particularly for substrates that may be sensitive to basic conditions.

Palladium-catalyzed reactions offer a neutral alternative to traditional base-mediated benzylation. organic-chemistry.org This method can involve the decarboxylative etherification of aryl benzyl carbonates or the nucleophilic substitution of benzyl methyl carbonates with phenols. organic-chemistry.org These reactions proceed efficiently at temperatures between 60–80°C without the need for strong bases. organic-chemistry.org

Another approach involves the use of benzyl trichloroacetimidate (B1259523) for the protection of alcohols under acidic conditions, which can be useful for substrates that are not stable in the presence of bases. organic-chemistry.org

Strategies for Introducing the Bromine Atom

The introduction of the bromine atom onto the phenol or benzyloxyphenol ring is another key synthetic consideration.

Selective Electrophilic Aromatic Bromination (Conceptual)

Electrophilic aromatic bromination is the most common method for preparing aryl bromides. nih.gov The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring. For the synthesis of this compound, one could conceptually start with 3-benzyloxyphenol and introduce the bromine atom at the 4-position.

The benzyloxy group is an ortho-, para-directing group. Therefore, electrophilic bromination of 3-benzyloxyphenol would be expected to yield a mixture of products, with substitution occurring at the positions ortho and para to the benzyloxy group. The hydroxyl group is also a strong activating and ortho-, para-directing group.

Achieving high regioselectivity for the desired 4-bromo isomer can be challenging. Various brominating agents and conditions have been developed to enhance para-selectivity in the bromination of phenols. nih.gov These include the use of reagents like N-bromosuccinimide (NBS) in solvents such as carbon tetrachloride or acetic acid, which are used for the bromination of 4-(benzyloxy)phenol to yield 4-(benzyloxy)-2-bromophenol. Other systems like KBr with ZnAl–BrO3−–layered double hydroxides have shown excellent para-selectivity. researchgate.net A practical method for electrophilic bromination of phenols under mild conditions involves a reagent prepared from PIDA and AlBr3. rsc.org

The development of regioselective bromination methods is an active area of research, as aryl bromides are valuable precursors for a wide range of chemical transformations. nih.gov

Halogen Exchange Reactions for Bromine Introduction (Conceptual)

Halogen exchange reactions represent a powerful, albeit conceptual, method for introducing a bromine atom onto an aromatic ring. wikipedia.org This type of reaction involves the substitution of one halogen for another. In the context of synthesizing bromophenols, this could theoretically involve replacing a different halogen, such as iodine or chlorine, with bromine. A classic example of this principle is the reaction between ferric chloride (FeCl₃) and boron tribromide (BBr₃) to yield ferric bromide (FeBr₃) and boron trichloride (B1173362) (BCl₃). wikipedia.org

Another relevant conceptual approach is the halogen-metal exchange. acs.org This process is a widely used method for creating functionalized organometallic reagents. acs.org For instance, an aryl halide (like an aryl iodide or chloride) could be treated with an organolithium reagent to form an aryllithium species, which can then be quenched with an electrophilic bromine source to introduce the bromine atom. nih.gov Protocols have been developed that allow for the lithiation of bromo-substituted heterocycles in the presence of acidic protons, such as those found in phenols, by first using a base to deprotonate the acidic groups before the halogen-metal exchange occurs. nih.gov A combination of isopropylmagnesium chloride (i-PrMgCl) and n-butyllithium (n-BuLi) has been shown to facilitate bromine-metal exchange on bromoheterocycles that contain acidic protons under non-cryogenic conditions. nih.gov This strategy circumvents issues of intermolecular quenching that can occur when using an alkyl lithium reagent alone. nih.gov

Convergent and Stepwise Synthesis of this compound and its Isomers

The synthesis of benzyloxy-bromophenols can be approached through either stepwise or convergent strategies.

Stepwise Synthesis: This is the more commonly documented approach. In this strategy, the synthesis proceeds in a linear fashion. For example, a commercially available bromophenol can be used as a starting material, and the benzyl group is introduced in a subsequent step via a benzylation reaction. mdpi.commdpi.com Alternatively, a benzyloxyphenol could be synthesized first, followed by the selective bromination of the aromatic ring. The hydroxyl group of phenol is a strongly activating, ortho-para directing group, which means that direct bromination of 3-(benzyloxy)phenol (B189647) would likely lead to a mixture of products with bromine at positions 2, 4, and 6, making this route less ideal for specifically targeting the 4-position without advanced directing group strategies.

Convergent Synthesis: This strategy involves the independent synthesis of two or more fragments of the target molecule, which are then combined in a final step. For this compound, this could conceptually involve preparing a benzylated fragment and a brominated fragment separately and then joining them, for instance, via a cross-coupling reaction. While less commonly reported for this specific molecule, convergent syntheses are often employed for more complex derivatives, such as in Suzuki-Miyaura cross-coupling reactions where a halogenated precursor is coupled with a boronic acid. vulcanchem.com

Synthesis via Phenolic Derivatives

The preparation of this compound and its isomers frequently begins with simpler, commercially available phenolic derivatives. A primary method involves the Williamson ether synthesis, where a bromophenol is deprotonated to form a phenoxide, which then acts as a nucleophile to attack an electrophilic benzyl source like benzyl bromide.

A representative synthesis is that of the isomer 1-(Benzyloxy)-3-bromobenzene (B1334042). The synthesis starts with 3-bromophenol, which is treated with benzyl bromide in the presence of a base, such as potassium carbonate (K₂CO₃), in a suitable solvent like acetonitrile (MeCN). mdpi.commdpi.com The reaction proceeds overnight at room temperature to yield the desired product in essentially quantitative amounts. mdpi.commdpi.comresearchgate.net This general procedure is highly effective for preparing various benzyloxy-bromobenzene isomers. mdpi.commdpi.com

Another strategy involves the manipulation of protecting groups. For example, a process for synthesizing o-bromophenol from phenol involves first protecting the para position with a tert-butyl group, followed by bromination and subsequent removal of the protecting group. acs.org This highlights how phenolic derivatives can be strategically modified to direct reactions to the desired position.

Preparation of Related Benzyloxy-Bromophenols and their Derivatives

The synthetic principles applied to this compound are also used to generate a variety of its isomers and more complex derivatives. The choice of starting material dictates the final substitution pattern on the aromatic ring. Research has detailed the synthesis of several related compounds, which are valuable as intermediates in medicinal chemistry and materials science. google.comijacskros.com

For instance, the synthesis of 4-(Benzyloxy)-2-bromophenol typically involves the direct bromination of 4-(benzyloxyphenol) using a brominating agent like N-bromosuccinimide (NBS) or bromine in a solvent such as acetic acid. In another example, the chalcone (B49325) derivative 3-(4-(benzyloxy)phenyl)-1-(5-bromo-2-hydroxyphenyl)prop-2-en-1-one was synthesized via a Claisen-Schmidt condensation between 5-bromo-2-hydroxy acetophenone (B1666503) and 4-benzyloxybenzaldehyde in the presence of sodium hydroxide. ijacskros.com

The following table summarizes the preparation of several related benzyloxy-bromophenol derivatives.

Table 1: Synthesis of Related Benzyloxy-Bromophenol Derivatives

Product Starting Phenolic Compound Reagents Conditions Reference(s)
1-(Benzyloxy)-3-bromobenzene 3-Bromophenol Benzyl bromide, K₂CO₃ MeCN, Room Temperature, Overnight mdpi.commdpi.com
1-(Benzyloxy)-4-bromobenzene 4-Bromophenol Benzyl bromide, K₂CO₃ MeCN, Room Temperature, Overnight mdpi.commdpi.com
4-(Benzyloxy)-2-bromophenol 4-(Benzyloxy)phenol Bromine or N-Bromosuccinimide (NBS) Acetic acid or CCl₄
(±)-3-(2-Benzyloxy-5-bromophenyl)-3-phenylpropanol (±) 4-Bromo-2-(3-hydroxy-l-phenylpropyl)phenol Benzyl bromide or Benzyl chloride Base, Organic Solvent google.com

| 3-(4-(Benzyloxy)phenyl)-1-(5-bromo-2-hydroxyphenyl)prop-2-en-1-one | 5-Bromo-2-hydroxy acetophenone | 4-Benzyloxybenzaldehyde, NaOH | Ethanol (B145695), Room Temperature | ijacskros.com |

Spectroscopic and Structural Elucidation of 3 Benzyloxy 4 Bromophenol and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) provides information on the structure of a molecule by analyzing the chemical shifts and coupling constants of hydrogen atoms. In aromatic ethers, hydrogens on the carbon adjacent to the ether oxygen are shifted downfield, typically appearing in the 3.4 to 4.5 δ range. pressbooks.pubopenstax.orglibretexts.org For 3-(Benzyloxy)-4-bromophenol, the benzylic protons (OCH₂Ph) are expected to show a signal around 5.1 ppm. The aromatic protons of the phenolic ring generally appear between 6.8 and 7.2 ppm, with the bromine substituent causing a deshielding effect on adjacent protons. The aromatic protons of the benzyl (B1604629) group are typically observed in the 7.3–7.5 ppm range.

Table 1: ¹H NMR Chemical Shift Data for this compound and Analogues This table is interactive. Click on the headers to sort the data.

Compound Solvent Proton Chemical Shift (δ, ppm) Coupling Constant (J, Hz) Reference
3-(Benzyloxy)-4-(2,3-oxy-3-methylbutyl)phenol CDCl₃ Aromatic-H 7.41-7.34 (m, 5H) rsc.org
Aromatic-H 7.19 (s, 1H) 8.1 rsc.org
Aromatic-H 6.80 (s, 1H) rsc.org
Aromatic-H 6.77 (d, 1H) 2.1 rsc.org
OCH₂ 5.05 (s, 2H) rsc.org
1-(Benzyloxy)-3-bromobenzene (B1334042) CDCl₃ Aromatic-H 7.42-7.36 (m, 4H) mdpi.com
Aromatic-H 7.36-7.30 (m, 1H) mdpi.com
Aromatic-H 7.15-7.10 (m, 2H) mdpi.com
Aromatic-H 7.08 (dt, 1H) 7.9, 1.4 mdpi.com
Aromatic-H 6.89 (ddd, 1H) 7.9, 2.5, 1.4 mdpi.com
OCH₂ 5.02 (s, 2H) mdpi.com
4-(Benzyloxy)-2-bromophenol OCH₂Ph ~5.1
Benzyl aromatic protons 7.3-7.5
Phenolic ring protons 6.8-7.2

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. In ethers, carbon atoms adjacent to the oxygen typically absorb in the 50 to 80 δ range. pressbooks.publibretexts.org For aromatic ethers, the carbon of the benzyloxy group (OCH₂Ph) is confirmed by signals in a specific range. The chemical shifts of carbons in aromatic rings generally fall between 125 and 150 ppm. chemguide.co.uk The presence of a bromine atom influences the chemical shifts of the adjacent carbon atoms. stackexchange.com

Table 2: ¹³C NMR Spectral Data for this compound and Analogues This table is interactive. Click on the headers to sort the data. | Compound | Solvent | Carbon Environment | Chemical Shift (δ, ppm) | Reference | |---|---|---|---|---| | 3-(Benzyloxy)-4-(2,3-oxy-3-methylbutyl)phenol | CDCl₃ | Aromatic/Alkene C | 157.1, 151.9, 150.7, 136.2, 131.5, 128.6, 128.2, 127.5, 125.2, 113.5, 105.6 | | rsc.org | | | | OCH₂ | 70.5 | | rsc.org | | | | Other Aliphatic C | 83.6, 78.0, 72.7, 33.1, 27.7, 26.1, 23.5 | | rsc.org | | 1-(Benzyloxy)-3-bromobenzene | CDCl₃ | C-O | 159.6 | | mdpi.com | | | | C-Br | 136.5 | | mdpi.com | | | | Aromatic CH | 130.7, 128.8 (2C), 128.3, 127.6 (2C), 124.2, 118.3, 113.9 | | mdpi.com | | | | Aromatic C | 122.9 | | mdpi.com | | | | OCH₂ | 70.3 | | mdpi.com |

Advanced NMR techniques are crucial for the unambiguous assignment of complex structures. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can establish connectivity between protons and carbons, respectively. researchgate.net These methods are invaluable for differentiating between isomers and determining the precise regiochemistry of substitution on the aromatic ring. For molecules with chiral centers, NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine stereochemistry by identifying protons that are close in space.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectral Assignments

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Characterization

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. The molecular ion peak confirms the molecular weight of the compound. chemguide.co.uk For 4-(Benzyloxy)-2-bromophenol, the molecular ion peak is expected at m/z 263.13 (for C₁₃H₁₁BrO⁺). The fragmentation pattern provides structural information; a common fragmentation for benzyloxy compounds is the cleavage of the benzyl group. chemguide.co.uk Brominated compounds exhibit a characteristic isotopic pattern due to the presence of the ⁷⁹Br and ⁸¹Br isotopes in nearly equal abundance.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify functional groups in a molecule based on their characteristic absorption of infrared radiation. uobasrah.edu.iq For compounds like this compound, key absorptions include the O-H stretch of the phenolic group (around 3200 cm⁻¹), the C-O-C stretch of the benzyl ether (around 1250 cm⁻¹), and the C-Br stretch (around 600 cm⁻¹). fiveable.me Phenyl alkyl ethers typically show two strong C-O stretching absorbances between 1050 and 1250 cm⁻¹. pressbooks.pubopenstax.orglibretexts.org

Table 3: Characteristic IR Absorption Bands This table is interactive. Click on the headers to sort the data.

Functional Group Absorption Range (cm⁻¹) Description Reference
Phenolic O-H ~3200 Broad stretch
Aromatic C-H 3100-3000 Stretch libretexts.org
Aliphatic C-H 2800-3000 Stretch fiveable.me
C-O-C (Aromatic Ether) 1200-1275 Asymmetric stretch fiveable.mespectroscopyonline.com
C-O-C (Dialkyl Ether) 1100-1150 Stretch fiveable.me
C-Br ~600 Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. shu.ac.ukncku.edu.tw The absorption of UV or visible light corresponds to the excitation of outer electrons. shu.ac.uk Molecules with π-electrons or non-bonding electrons can undergo n→π* or π→π* transitions, which typically occur in the 200-700 nm range. shu.ac.uk The presence of chromophores, such as the aromatic rings and the ether linkage in this compound, will result in characteristic absorption bands in the UV-Vis spectrum.

X-ray Crystallography for Solid-State Structure Determination (for related compounds)

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While the specific crystal structure of this compound is not widely reported, analysis of closely related brominated and benzyloxy-substituted aromatic compounds provides critical insights into the expected molecular geometry, bond parameters, and intermolecular interactions that would characterize its solid-state form.

Studies on analogues such as 4-(Benzyloxy)-2-bromoanisole and 1-(Benzyloxy)-4-bromo-2-fluorobenzene confirm the planarity of the aromatic rings and allow for the precise measurement of bond lengths and angles. For instance, in 4-(Benzyloxy)-2-bromoanisole, single-crystal X-ray diffraction analysis revealed a C-Br bond length of approximately 1.89 Å and a C-O (benzyloxy) bond length of 1.36 Å. The dihedral angle between the benzyloxy and methoxy (B1213986) groups was determined to be 87.5°. Such data is crucial for understanding the steric and electronic effects of the substituents on the phenyl ring.

In more complex heterocyclic systems derived from similar precursors, X-ray crystallography serves to confirm the structure of reaction products definitively. For example, the structure of a 7-bromo benzo[b] cdnsciencepub.comoxazin derivative, synthesized from a 4-benzyloxy-2-methoxybenzylamine resin and a bromophenoxy acetamide, was unambiguously confirmed using this method. researchgate.net This highlights the technique's power in verifying molecular frameworks resulting from complex cyclization reactions. researchgate.net

The analysis of crystal packing reveals the nature and geometry of non-covalent interactions, such as hydrogen bonds and halogen bonds (Br···Br interactions), which dictate the supramolecular architecture. rsc.org In the crystal structure of a related compound, 4-(4-carboxylphenoxy) phthalonitrile, intermolecular O-H···O and C-H···N hydrogen bonds, along with Cg···Cg stacking interactions, were identified as key forces in stabilizing the crystal lattice. researchgate.net These types of interactions are expected to be significant in the crystal structure of this compound, with the phenolic hydroxyl group acting as a hydrogen bond donor and the bromine atom potentially participating in halogen bonding.

Table 1: Crystallographic Data for Selected Related Compounds

Compound Name Space Group Key Bond Lengths (Å) Key Angles (°) Reference
4-(Benzyloxy)-2-bromoanisole P2₁/c C-Br = 1.89, C-O = 1.36 Dihedral angle = 87.5

This table presents selected crystallographic data obtained for compounds structurally related to this compound to illustrate the type of information gained from X-ray diffraction analysis.

Thermal Analysis (TGA-DTA) for Ligand and Complex Characterization (for derivatives)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential techniques for characterizing the thermal stability and decomposition behavior of chemical compounds. For derivatives of this compound, particularly its metal complexes, TGA-DTA provides valuable information about coordination, hydration, and decomposition pathways. ajrconline.orgscirp.org

TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic or endothermic transitions. ijmra.us When applied to metal complexes of organic ligands, these analyses can distinguish between lattice and coordinated solvent molecules. ajrconline.org For instance, the loss of lattice water typically occurs at lower temperatures (e.g., 130-180°C) compared to the loss of coordinated water or the decomposition of the organic ligand itself, which happens at significantly higher temperatures. ajrconline.org

The thermal decomposition of metal complexes often proceeds in discrete steps, as shown by TGA/DTA curves. ajrconline.orgmdpi.com The thermogram of a Mn(II) complex with a Schiff base ligand, for example, showed a three-step decomposition: loss of lattice water, elimination of the coordinated water and organic ligand moiety (380-510°C), and finally, the formation of a stable metal oxide residue (MnO) above 510°C. ajrconline.org The temperature ranges and percentage of mass loss at each stage are correlated with the breakdown of specific parts of the molecular structure. ajrconline.org Exothermic peaks in the corresponding DTA curves confirm the decomposition processes identified by TGA. ajrconline.org

Furthermore, comparing the thermal stability of a ligand with its metal complexes often reveals that the complexes are more thermally stable. mdpi.com This increased stability is attributed to the formation of coordinate bonds. The decomposition temperature of the complex is therefore a key indicator of the strength of the metal-ligand interaction. mdpi.com The data from TGA can also be used to determine the kinetics of the decomposition process, allowing for the calculation of parameters such as activation energy. ijmra.us

Table 2: Example of Thermal Decomposition Data for a Metal Complex

Complex/Ligand Decomposition Step Temperature Range (°C) Mass Loss (%) (Experimental) Mass Loss (%) (Calculated) Decomposed Fragment Reference
Mn(II) Schiff Base Complex 1 130-180 7.70 5.96 Lattice H₂O ajrconline.org
2 380-510 65.50 65.26 Coordinated H₂O + Ligand ajrconline.org
3 >510 27.20 (Residue) 25.95 (Residue) MnO ajrconline.org
Cu(II) Schiff Base Complex 1 300-440 71.85 72.85 Coordinated H₂O + Ligand ajrconline.org

This table provides illustrative thermal decomposition data for representative metal complexes to demonstrate the insights gained from TGA-DTA studies on derivatives of organic ligands.

Table 3: List of Mentioned Compounds

Compound Name
This compound
4-(Benzyloxy)-2-bromoanisole
1-(Benzyloxy)-4-bromo-2-fluorobenzene
7-bromo benzo[b] cdnsciencepub.comoxazin
4-(4-carboxylphenoxy) phthalonitrile
4-benzyloxy-2-methoxybenzylamine
Manganese(II) Oxide

Chemical Reactivity and Mechanistic Organic Chemistry of 3 Benzyloxy 4 Bromophenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.comlibretexts.org The rate and regioselectivity of these reactions on the 3-(benzyloxy)-4-bromophenol ring are dictated by the electronic effects of the existing substituents.

Regioselectivity and Electronic Effects of Substituents

The hydroxyl (-OH) and benzyloxy (-OCH₂C₆H₅) groups are both electron-donating groups, activating the aromatic ring towards electrophilic attack. lkouniv.ac.in This activation is a consequence of the lone pairs on the oxygen atoms being delocalized into the benzene (B151609) ring through resonance, thereby increasing the electron density of the ring and making it more nucleophilic. lkouniv.ac.in This increased nucleophilicity facilitates the attack on an incoming electrophile.

Specifically, both the hydroxyl and benzyloxy groups are ortho, para-directing substituents. lkouniv.ac.in This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. quora.com In this compound, the hydroxyl group is at position 1, the benzyloxy group at position 3, and the bromine at position 4. The positions ortho to the hydroxyl group are 2 and 6. The position para to the hydroxyl group is position 4, which is already occupied by the bromine atom. The positions ortho to the benzyloxy group are 2 and 4. The position para to the benzyloxy group is 6.

Nucleophilic Substitution Reactions at the Bromine Center

Aryl halides, such as this compound, are generally resistant to classical nucleophilic aromatic substitution (SNAr) reactions unless the ring is activated by strong electron-withdrawing groups. libretexts.org The presence of the electron-donating hydroxyl and benzyloxy groups further disfavors a typical SNAr mechanism.

However, the bromine atom can be replaced by various nucleophiles under specific conditions, often involving metal catalysis or very strong nucleophiles. smolecule.comsmolecule.com For instance, reactions with amines or other nucleophiles can be facilitated through processes like the Buchwald-Hartwig amination, which is a palladium-catalyzed cross-coupling reaction, rather than a direct SNAr. libretexts.org

Metal-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate for various metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom provides a reactive handle for these transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.orgjyu.fi This reaction is widely used to form new carbon-carbon bonds. This compound can be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base to generate biaryl or styrenyl derivatives, respectively. libretexts.org

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and can be influenced by the steric and electronic properties of the substrates. nih.gov

Table 1: Example of a Suzuki-Miyaura Coupling Reaction

Reactant 1 Reactant 2 Catalyst System Product

Hartwig-Buchwald Amination

The Hartwig-Buchwald amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. libretexts.orgname-reaction.com This reaction allows for the synthesis of arylamines from this compound by reacting it with a primary or secondary amine in the presence of a palladium catalyst and a strong base. organic-chemistry.org

The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of the aryl bromide to the palladium catalyst, coordination and deprotonation of the amine, and reductive elimination to form the C-N bond. name-reaction.com The development of specialized ligands has greatly expanded the scope and efficiency of this reaction. organic-chemistry.org

Table 2: Example of a Hartwig-Buchwald Amination Reaction

Reactant 1 Reactant 2 Catalyst System Product

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. wikipedia.org this compound can undergo Sonogashira coupling with terminal alkynes to produce substituted alkynylphenols.

The reaction proceeds through a catalytic cycle where the palladium catalyst activates the aryl bromide, and the copper co-catalyst facilitates the formation of a copper acetylide, which then reacts with the palladium intermediate. organic-chemistry.org Copper-free Sonogashira protocols have also been developed. nih.gov

Table 3: Example of a Sonogashira Coupling Reaction

Reactant 1 Reactant 2 Catalyst System Product

Wittig Rearrangement of Benzyloxyaryl Ether Systems

The Wittig rearrangement, a transformation of an ether to an alcohol, is a significant reaction in organic synthesis for forming carbon-carbon bonds. wikipedia.org In the context of benzyloxyaryl ethers like this compound, the Current time information in Bangalore, IN.-Wittig rearrangement is a prominent pathway, though the umich.edu-Wittig rearrangement can be a competing process, particularly with allylic ethers. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

Mechanistic Pathways and Scope in Diarylmethanol Synthesis

The Current time information in Bangalore, IN.-Wittig rearrangement of aryl benzyl (B1604629) ethers provides a valuable, albeit sometimes challenging, method for the synthesis of diarylmethanols. mdpi.com The reaction is typically initiated by a strong base, such as an organolithium reagent, which deprotonates the benzylic position to form a carbanion. wikipedia.orgmdpi.com The mechanism is generally understood to proceed through a radical dissociation-recombination pathway. organic-chemistry.org The initial lithiated intermediate can form a ketyl radical and a carbon radical, which then recombine within a solvent cage to form the alcoholate product. organic-chemistry.org The requirement for strongly basic conditions can limit the reaction's compatibility with various functional groups. mdpi.com

Recent studies have focused on expanding the scope of this reaction. For instance, the rearrangement has been successfully applied to a range of substituted aryl benzyl ethers to produce isomerically pure diarylmethanols. mdpi.com The choice of substituents on the aryl ring and the benzyl group can significantly influence the ease and outcome of the rearrangement by stabilizing the anionic and radical intermediates. organic-chemistry.org

The less common umich.edu-Wittig rearrangement proceeds through a concerted, pericyclic umich.edu-sigmatropic shift. wikipedia.orgorganic-chemistry.org This pathway is more prevalent with allylic ethers and occurs at low temperatures to avoid competition from the Current time information in Bangalore, IN.-rearrangement. wikipedia.orgorganic-chemistry.org The transition state is proposed to be a five-membered envelope-like structure. wikipedia.org

Influence of Activating Groups (e.g., Phosphonamidates)

To overcome the limitation of requiring harsh basic conditions for the Wittig rearrangement, activating groups on the aryl ring have been employed to facilitate the reaction under milder conditions. mdpi.com Groups like N-butylcarboxamide and phosphonamidates have been shown to be effective in promoting the Current time information in Bangalore, IN.-Wittig rearrangement. mdpi.com

Specifically, the phosphonamidate group, when positioned meta or para to the benzyloxy group, can activate the ring towards deprotonation. mdpi.com For example, a series of O-ethyl-N-butylphenylphosphonamidates with benzyl ether substituents have been shown to undergo Wittig rearrangement upon treatment with n-butyllithium in THF at room temperature, affording novel phosphonamidate-substituted diarylmethanols in moderate to good yields. mdpi.com The presence of the phosphonamidate group facilitates the initial lithiation step, which is crucial for the subsequent rearrangement. mdpi.com

Activating GroupPosition Relative to BenzyloxyRearrangement OutcomeReference
N-Butylcarboxamideortho, meta, paraPromotes Current time information in Bangalore, IN.-Wittig rearrangement mdpi.com
Phosphonamidatemeta, paraFacilitates Current time information in Bangalore, IN.-Wittig rearrangement to form diarylmethanols mdpi.com

Oxidative and Reductive Transformations of Functional Groups

The functional groups of this compound can undergo various oxidative and reductive transformations. The phenolic hydroxyl group can be oxidized to form quinones, while the bromine atom can be reduced to a hydrogen atom. evitachem.com For instance, the bromine can be removed using reducing agents like zinc or through catalytic hydrogenation. evitachem.com The benzyloxy group can also be oxidized to an aldehyde or a carboxylic acid.

Oxidative coupling reactions of phenols are a significant class of transformations, often catalyzed by transition metal complexes, leading to the formation of C-C or C-O bonds. wikipedia.org These reactions can proceed through either inner-sphere or outer-sphere mechanisms, often involving phenoxy radical intermediates. wikipedia.org For halogenated phenols, oxidative reactions can also be initiated by the in-situ generation of electrophilic halogen species. nii.ac.jp

Derivatization to Schiff Base Ligands and Complexation with Metal Ions

The phenolic group of this compound, or an aldehyde derivative, can be used to synthesize Schiff bases. Schiff bases are typically formed through the condensation of a primary amine with an aldehyde or ketone. ekb.eg These compounds, containing an imine or azomethine group (-C=N-), are versatile ligands capable of coordinating with various metal ions. ekb.egresearchgate.net

For example, a Schiff base can be synthesized from 4-(benzyloxy)-2-hydroxybenzaldehyde (B183881) and an aminophenol derivative. mdpi.com These Schiff base ligands can then form stable complexes with a range of transition metal ions such as Cu(II), Ni(II), Co(II), and Zn(II). researchgate.netmdpi.com The coordination with the metal ion often occurs through the nitrogen of the imine group and the oxygen of the phenolic hydroxyl group. ppj.org.ly The resulting metal complexes have diverse geometries, including square-planar and octahedral, depending on the metal ion and the ligand structure. researchgate.netppj.org.ly These complexes have applications in various fields, including catalysis. mdpi.com

Metal IonLigand TypeResulting Complex GeometryReference
Cu(II), Ni(II), Co(II), Zn(II)Schiff base from 4-aminoantipyrineSquare-planar researchgate.net
Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Pt(II), Au(III)Azo-Schiff baseOctahedral or Square-planar ppj.org.ly
Cu(II), Fe(II)Schiff base from p-anisaldehyde and cefuroximeNot specified researchgate.net

Cleavage of the Benzyl Ether Protecting Group

The benzyl ether group is a common protecting group for alcohols and phenols due to its stability under a wide range of reaction conditions. Its removal, or debenzylation, is a crucial step in many synthetic sequences.

Catalytic Hydrogenation (e.g., Pd/C)

Catalytic hydrogenation is a widely used and efficient method for the cleavage of benzyl ethers. researchgate.net The reaction involves the use of hydrogen gas (H₂) and a metal catalyst, most commonly palladium on carbon (Pd/C). researchgate.net This process, known as hydrogenolysis, breaks the carbon-oxygen bond of the ether, yielding the deprotected alcohol or phenol (B47542) and toluene (B28343) as a byproduct. numberanalytics.com

The reaction is typically carried out under mild conditions, often at room temperature and atmospheric pressure of hydrogen, making it compatible with many other functional groups. numberanalytics.com Solvents such as methanol (B129727) or ethanol (B145695) are commonly employed. researchgate.net For instance, the debenzylation of ethyl P-(4-benzyloxyphenyl)-N-butylphosphonamidate to the corresponding hydroxyphenylphosphonamidate was achieved in excellent yield using 10% Pd/C in methanol under a hydrogen atmosphere. researchgate.net

SubstrateCatalystSolventConditionsProductYieldReference
Ethyl P-(4-benzyloxyphenyl)-N-butylphosphonamidate10% Pd/CMethanolH₂ atmosphere, 2hEthyl N-butyl-P-(4-hydroxyphenyl)phosphonamidate98% researchgate.net
General Alkene HydrogenationPd/CNot specified20-200°C, 1-100 bar H₂AlkaneNot specified

While generally reliable, the success and rate of catalytic hydrogenation can be influenced by factors such as the choice of solvent, catalyst activity, and the presence of catalyst poisons. researchgate.net

Acid-Mediated Deprotection (e.g., BBr₃, TFA)

Acid-mediated deprotection is a common strategy for cleaving benzyl ethers to reveal the parent phenol. Strong Lewis acids like boron tribromide (BBr₃) and strong Brønsted acids like trifluoroacetic acid (TFA) are frequently employed for this purpose. organic-chemistry.org

Boron Tribromide (BBr₃):

Boron tribromide is a powerful reagent for the cleavage of ethers, particularly aryl methyl and aryl benzyl ethers. chemicalbook.com The deprotection mechanism of aryl ethers using BBr₃ is thought to proceed through the formation of an ether-BBr₃ adduct. researchgate.net For this compound, the reaction is initiated by the coordination of the Lewis acidic boron atom to the oxygen of the benzyl ether. This coordination weakens the carbon-oxygen bond of the ether.

Recent density functional theory (DFT) calculations have provided deeper insight into the mechanism, suggesting a pathway that involves charged intermediates. core.ac.ukresearchgate.net It is proposed that one equivalent of BBr₃ can cleave up to three equivalents of an aryl ether. core.ac.ukresearchgate.net The reaction likely proceeds via a bimolecular mechanism where a second ether-BBr₃ adduct facilitates the cleavage of the first, avoiding the formation of a free carbocation. gvsu.edu The presence of a carbonyl substituent on the aromatic ring can facilitate the selective deprotection of polymethoxyaryl compounds. chemicalbook.com While BBr₃ is highly effective, it can sometimes lead to the cleavage of other undesired C-O bonds in more complex molecules. chemicalbook.com

The general steps for BBr₃-mediated debenzylation are:

Coordination: The lone pair of electrons on the ether oxygen attacks the electron-deficient boron atom of BBr₃, forming a Lewis acid-base adduct.

Cleavage: The C-O bond of the benzyl group is cleaved. This can occur through a bimolecular process where a bromide from another BBr₃ or adduct attacks the benzylic carbon in an Sₙ2-like fashion. gvsu.edu

Hydrolysis: The resulting aryloxyboron dibromide intermediate is then hydrolyzed during aqueous workup to yield the final phenolic product, 4-bromobenzene-1,3-diol.

Table 1: Reaction Conditions for BBr₃ Mediated Deprotection

ParameterConditionReference
ReagentBoron Tribromide (BBr₃) chemicalbook.com
SolventDichloromethane (B109758) (CH₂Cl₂) thieme-connect.de
Temperature0 °C to reflux thieme-connect.de
StoichiometryOften 1:1 or in excess researchgate.net

Trifluoroacetic Acid (TFA):

Trifluoroacetic acid (TFA) is a strong organic acid also used for the deprotection of benzyl ethers, although it is generally considered milder than BBr₃. sciencemadness.orgnih.gov The deprotection with TFA is often slower and may require elevated temperatures or the use of a cation scavenger. sciencemadness.orgorgsyn.org For phenolic benzyl ethers, especially those with activating groups, TFA can be an effective deprotecting agent. researchgate.net

The mechanism of TFA-mediated debenzylation involves the protonation of the ether oxygen by TFA. This protonation makes the ether a better leaving group. The subsequent cleavage of the C-O bond can proceed through an Sₙ1 or Sₙ2 pathway, depending on the stability of the resulting carbocation and the reaction conditions. The generated benzyl cation is typically trapped by a nucleophile present in the reaction mixture, such as the trifluoroacetate (B77799) anion or an added scavenger like anisole (B1667542) or thioanisole. jst.go.jpresearchgate.net The use of scavengers is crucial to prevent the highly electrophilic benzyl cation from re-alkylating the product or other sensitive functional groups. jst.go.jpresearchgate.net

In some cases, TFA alone may not be sufficient for the debenzylation of unactivated benzyl ethers. sciencemadness.org However, for ortho-substituted phenols, TFA has been shown to be a mild and efficient reagent for rapid O-debenzylation. researchgate.netjst.go.jp

Table 2: Reagents for Acid-Mediated Deprotection

ReagentTypeCommon ScavengersReference
Boron Tribromide (BBr₃)Lewis AcidPentamethylbenzene orgsyn.org
Trifluoroacetic Acid (TFA)Brønsted AcidAnisole, Thioanisole jst.go.jpresearchgate.net

Oxidative Deprotection Mechanisms

Oxidative deprotection offers an alternative to acid-mediated methods and can be advantageous when acid-labile functional groups are present in the molecule. These methods often proceed under milder conditions.

The mechanism of oxidative deprotection of benzyl ethers typically involves the initial oxidation of the benzylic position. This can be achieved through various methods, including the use of chemical oxidants or photoredox catalysis.

One common pathway involves a single-electron transfer (SET) from the electron-rich benzyl ether to an oxidant. acs.org This generates a radical cation intermediate. Subsequent deprotonation at the benzylic position yields a benzylic radical. This radical can then be further oxidized to a benzylic cation, which is then attacked by water or another nucleophile to form a hemiacetal. The hemiacetal is unstable and readily decomposes to the desired phenol and benzaldehyde.

Recent advancements in this area include the use of visible-light photoredox catalysis. acs.orgmpg.de In this approach, a photocatalyst, upon excitation with visible light, becomes a potent oxidant capable of abstracting an electron from the benzyl ether, initiating the deprotection cascade. acs.orgmpg.de This method is notable for its mild conditions and high functional group tolerance. acs.org

Another approach to oxidative deprotection involves the use of oxoammonium salts, such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate. researchgate.net The proposed mechanism involves a formal hydride abstraction from the benzylic carbon. researchgate.net This generates a carbocation that is subsequently hydrolyzed.

Enzymatic methods using peroxygenases have also been explored for the oxidative cleavage of benzyl ethers. nih.gov These enzymes can selectively oxidize the benzyl moiety, leading to the formation of the corresponding phenol and benzaldehyde. nih.gov

Table 3: Oxidative Deprotection Methods

MethodKey FeaturesReference
Photoredox CatalysisMild conditions, high functional group tolerance acs.orgmpg.de
Oxoammonium SaltsFormal hydride abstraction mechanism researchgate.net
Enzymatic CleavageHigh selectivity nih.gov

Computational Chemistry and Mechanistic Insights for Benzyloxy Bromophenol Scaffolds

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules like 3-(benzyloxy)-4-bromophenol. These ab initio or density functional theory (DFT) methods solve approximations of the Schrödinger equation to determine the electronic structure and, consequently, the molecule's geometry and other properties. hokudai.ac.jpaps.orguni-heidelberg.de

Density Functional Theory (DFT) has become a standard method for investigating the molecular and electronic properties of phenolic compounds due to its balance of computational cost and accuracy. researchgate.netscience.gov Studies on the complete series of 19 bromophenols using DFT at the B3LYP/6-311G++(d,p) level have shown that properties are heavily influenced by the steric and inductive effects of bromine substituents. For this compound, DFT calculations would be used to optimize the molecular geometry, predicting key bond lengths and angles. The electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO), can also be determined. unimi.it

The MEP identifies the electrophilic and nucleophilic sites on the molecule, which is crucial for predicting reactivity. For this scaffold, the electron-rich regions are expected around the phenolic oxygen and the benzene (B151609) rings, while electron-deficient areas would be associated with the acidic phenolic hydrogen. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. science.gov DFT calculations can also be extended to study the molecule's electronically excited states using Time-Dependent DFT (TD-DFT), which helps in interpreting UV-visible absorption spectra. mdpi-res.com

ParameterPredicted ValueDescription
C-Br Bond Length~1.90 ÅTypical length for a bromine atom attached to an aromatic ring.
Phenolic C-O Bond Length~1.36 ÅShorter than a typical C-O single bond due to resonance with the ring.
Benzylic O-CH₂ Bond Length~1.43 ÅStandard ether linkage bond length.
O-H Bond Length~0.96 ÅTypical length for a phenolic hydroxyl group.
C-C-Br Bond Angle~120°Consistent with sp² hybridization of the aromatic carbon.
C-O-H Bond Angle~109°Reflects the sp³ hybridization of the phenolic oxygen.

Conformational analysis investigates the different spatial arrangements (conformations or rotamers) of a molecule that arise from rotation around single bonds. libretexts.org For this compound, the most significant conformational flexibility comes from the rotation around the C-O and O-C bonds of the benzyloxy group. The study of the energetics between these different rotamers is crucial for understanding molecular stability. researchgate.net

Computational methods can map the potential energy surface (PES) by systematically rotating the dihedral angles of interest (e.g., the C(ring)-O-CH₂-C(benzyl) angle) and calculating the energy of each resulting conformation. This process identifies the most stable (lowest energy) conformers and the energy barriers between them. libretexts.org The stability of different conformers is governed by factors like steric strain, where bulky groups repel each other, and torsional strain from the eclipsing of bonds. uni-heidelberg.de The most stable conformation for the benzyloxy group is typically a staggered or anti-periplanar arrangement that minimizes steric hindrance between the two aromatic rings. sci-hub.se

Density Functional Theory (DFT) Studies on Ground and Excited States

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone. rsc.orgethz.ch By modeling reactants, products, and intermediate states, chemists can gain a deeper understanding of reaction kinetics and mechanisms.

A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS). wikipedia.orgsolubilityofthings.com Transition state theory (TST) is a cornerstone of reaction kinetics, explaining reaction rates by examining this activated complex. libretexts.org Computationally, locating the transition state structure on the potential energy surface is a key step in elucidating a reaction mechanism. The energy difference between the reactants and the transition state defines the activation energy (Ea), which is the primary determinant of the reaction rate. solubilityofthings.com

For a benzyloxy-bromophenol scaffold, a common reaction is electrophilic aromatic substitution. Computational analysis can predict the most likely sites of substitution by comparing the activation energies for attacks at different positions on the phenol (B47542) ring. rsc.org For example, DFT calculations on a related compound, 1-(benzyloxy)-2-bromobenzene, showed a lower activation energy for para-substitution compared to meta-substitution. Similar analyses for this compound would help predict its regioselectivity in reactions like nitration or further bromination. The formation of phenoxy radicals and their subsequent coupling reactions to form halogenated dioxins is another area where transition state analysis of bromophenols has been applied. researchgate.net

Table 2: Illustrative Reaction Energetics for Electrophilic Substitution on a Benzyloxy-Bromophenol Scaffold (Note: The values are hypothetical, intended to illustrate the application of computational analysis in predicting regioselectivity.)

Reaction CoordinateActivation Energy (ΔG‡, kcal/mol)Relative Rate Prediction
Substitution at C219.5Slower
Substitution at C523.0Slowest
Substitution at C618.2Fastest

The solvent environment can have a profound impact on reaction rates and mechanisms. rsc.org Solvation can stabilize or destabilize reactants, intermediates, and transition states to different extents, thereby altering the activation energy. mdpi.comresearchgate.net In reactions involving phenols, the solvent's ability to act as a hydrogen-bond acceptor or to solvate anions is particularly important.

Computational models can account for solvent effects through either implicit or explicit methods. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which is an efficient way to capture bulk electrostatic effects. Explicit models involve including a number of individual solvent molecules in the calculation, which can capture specific interactions like hydrogen bonding but are computationally more demanding. Studies on the bromination of phenols have shown that reaction rates and ortho/para selectivity are highly dependent on the solvent used, an effect that can be rationalized through computational modeling of the reaction energetics in different media. rsc.org For instance, the degradation rates of brominated compounds in different organic solvents (acetone > toluene (B28343) > n-hexane) have been correlated with the energy of electron transfer between the solvent and the substrate. mdpi.comresearchgate.net

Transition State Characterization and Reaction Pathway Analysis

Molecular Docking and Binding Affinity Predictions for Analogues

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is central to structure-based drug design, as it helps in screening virtual libraries of compounds and predicting their binding affinity to a biological target. plos.orgnih.gov The prediction is guided by scoring functions that estimate the free energy of binding, often reported in kcal/mol. mdpi.com

Analogues of this compound, containing either the benzyloxy or bromophenol motif, have been explored as inhibitors for a range of protein targets. Docking studies reveal how these ligands fit into the active site of a protein and identify key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. nih.govresearchgate.net For example, docking studies of bromophenol derivatives against α-glucosidase have identified specific hydrogen bonds with active site residues that are crucial for their inhibitory activity. mdpi.com Similarly, benzyloxy-containing compounds have been docked into the active sites of targets like SARS-CoV helicase and HIV-1 integrase to rationalize their inhibitory potential. nih.govnih.gov

Table 3: Molecular Docking and Binding Affinity Data for Selected Benzyloxy or Bromophenol Analogues

Compound/AnalogueProtein TargetPredicted Binding Affinity / IC₅₀Key Interactions Noted
Bis-2,3-dibromo-4,5-dihydroxybenzyl ether (a bromophenol)Tyrosine Phosphatase 1B (PTP1B)IC₅₀ = 5.29 µMHydrogen bonds with Arg 268 and Per 404. mdpi.com
2-Amino-4-(3-((4-bromobenzyl)oxy)phenyl)-...-carbonitrile (6i)Butyrylcholinesterase (BChE)48.9% inhibition at 10 µMBinds to catalytic and peripheral anionic sites. ethz.ch
HE602 (A benzyloxy benzamide (B126) derivative)SARS-CoV HelicaseIC₅₀ = 6.9 µMInhibits polynucleotide-stimulated ATPase activity. nih.gov
BPCAR-28 (A benzyloxy pyran-carboxamide)HIV-1 IntegraseDocking Score: -10.12 kcal/molInteraction with the active site Mg²⁺ ions. nih.gov
4'-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acidSARS-CoV-2 (Omicron)-7.6 kcal/molBinding to the main protease. sci-hub.se

Ligand-Target Interaction Profiling and Hotspot Analysis

Understanding how a ligand interacts with its biological target is fundamental to drug discovery. Ligand-target interaction profiling uses computational models to map the binding of a molecule, such as a derivative of a benzyloxy-bromophenol scaffold, to a protein's active site. researchgate.net This process identifies key interactions like hydrogen bonds, hydrophobic contacts, and halogen bonds, which are crucial for binding affinity and specificity. researchgate.net The bromine atom in the scaffold, for instance, can participate in halogen bonding, a specific non-covalent interaction that can influence the compound's biological activity.

Hotspot analysis is a computational technique used to identify regions within a protein's binding site that contribute most significantly to the binding energy. nih.gov By mapping these "hotspots," researchers can understand which interactions are critical for a ligand's potency. nih.govarcgis.com This knowledge is invaluable for optimizing lead compounds. For example, a fragment of a molecule that binds effectively to a key hotspot is more likely to be developed into a high-affinity ligand. nih.gov Analysis of protein-ligand interfaces reveals that hydrogen bonds, in particular, play a vital role in the specificity and strength of these interactions. researchgate.net

Molecular dynamics (MD) simulations can further elucidate the behavior of the ligand within the binding site over time, assessing the stability of the complex by monitoring metrics like the root mean square deviation (RMSD) of atom positions. ajchem-a.com

Table 1: Key Interaction Types in Ligand-Target Binding

Interaction Type Description Relevance to Benzyloxy-Bromophenol Scaffolds
Hydrogen Bonds An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. researchgate.net The phenolic hydroxyl group and the ether oxygen of the benzyloxy group can act as hydrogen bond acceptors or donors.
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. The phenyl and benzyl (B1604629) rings provide significant nonpolar surfaces for hydrophobic interactions within a protein's binding pocket.
Halogen Bonds A non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. The bromine atom can form halogen bonds with electron-rich residues (e.g., backbone carbonyls) in a target protein, enhancing binding affinity.

| π-Stacking | Attractive, noncovalent interactions between aromatic rings. | The aromatic rings of the benzyloxy-bromophenol scaffold can engage in π-stacking with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. |

Structure-Based Virtual Screening Methodologies

Structure-Based Virtual Screening (SBVS) is a computational technique used to identify potential drug candidates from large chemical libraries by docking them into the three-dimensional structure of a biological target. nih.govscielo.br This approach is faster and more cost-effective than traditional high-throughput screening (HTS). nih.gov The process involves preparing a library of compounds, defining the target's binding site, and using a scoring function to rank the compounds based on their predicted binding affinity. diva-portal.org

The general workflow for an SBVS campaign is as follows:

Target Preparation : Obtaining a high-resolution 3D structure of the target protein, typically from X-ray crystallography or NMR spectroscopy. nih.gov

Library Preparation : Assembling a large database of small molecules, which can range from thousands to billions of compounds, and preparing them in a 3D format. nih.govdiva-portal.org

Molecular Docking : Computationally placing each ligand from the library into the defined binding site of the target protein. nih.gov

Scoring and Ranking : Using a scoring function to estimate the binding affinity for each ligand pose and ranking the compounds. diva-portal.org

Hit Selection and Experimental Validation : Selecting a subset of top-scoring compounds for purchase or synthesis and subsequent biological evaluation to confirm activity. nih.gov

This methodology has been successfully applied to identify inhibitors for various targets, including those relevant to bromophenol derivatives, such as protein tyrosine phosphatase 1B (PTP1B). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy (for derivatives)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activity. researchgate.net By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent derivatives. rsc.org These models are built by calculating molecular descriptors (physicochemical, topological, electronic, etc.) for a series of compounds with known activities and then using statistical methods to find a correlation. researchgate.netnih.gov

For instance, 2D-QSAR models have been used to guide the development of indole (B1671886) derivatives as antioxidants, successfully identifying promising candidates for synthesis and testing. nih.govmdpi.com Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been employed to direct the structural modification of quinazolinone derivatives to improve their antitumor activities. rsc.org Studies on bromophenol derivatives have shown their potential as effective inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, activities that are well-suited for QSAR analysis to optimize the scaffold for better efficacy. nih.govresearchgate.net

Table 2: Example of Descriptors Used in QSAR Models

Descriptor Class Example Descriptors Information Provided
Electronic HOMO/LUMO energies, Dipole moment Describes the electronic properties and reactivity of the molecule. researchgate.net
Steric (3D) Molecular volume, Surface area Relates to the size and shape of the molecule, influencing its fit in a binding site.
Topological (2D) Connectivity indices, Kappa shape indices Encodes information about molecular branching and structure.

| Physicochemical | LogP (lipophilicity), Molar refractivity | Describes the compound's solubility, polarity, and distribution properties. |

Spectroscopic Property Prediction from Theoretical Models

Theoretical models, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. science.gov These computational methods can calculate parameters such as vibrational frequencies (FT-IR, Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra) with a high degree of accuracy. researchgate.netresearchgate.net

By solving the Schrödinger equation with approximations, DFT can determine the optimized geometry and electronic structure of a molecule like this compound. From this, various properties can be derived. For example, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts, providing theoretical spectra that can be compared with experimental data for structure verification. science.gov Similarly, time-dependent DFT (TD-DFT) is employed to calculate the energies of electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. researchgate.net These predictive capabilities are invaluable for characterizing novel compounds and understanding their electronic structure.

Table 3: Predicted Spectroscopic Data for a Hypothetical Benzyloxy-Bromophenol Derivative using DFT

Spectroscopic Technique Predicted Property Typical Predicted Values Significance
¹H NMR Chemical Shift (δ, ppm) Aromatic Protons: 6.5-7.5 ppm; Methylene (-CH₂-): ~5.0 ppm; Hydroxyl (-OH): Variable, ~5-6 ppm Helps identify the different types of protons in the molecule based on their chemical environment. science.gov
¹³C NMR Chemical Shift (δ, ppm) Aromatic Carbons: 110-160 ppm; Methylene Carbon (-CH₂-): ~70 ppm Characterizes the carbon skeleton of the molecule.
FT-IR Vibrational Frequency (cm⁻¹) O-H stretch: ~3300-3500 cm⁻¹; C-O stretch: ~1200-1250 cm⁻¹; C-Br stretch: ~500-600 cm⁻¹ Identifies the presence of specific functional groups (e.g., hydroxyl, ether, bromo) in the molecule. science.gov

| UV-Vis | Absorption Maximum (λ_max) | ~280-300 nm | Corresponds to π→π* electronic transitions within the aromatic rings. researchgate.net |

Applications in Advanced Organic Synthesis and Precursor Chemistry

Role as a Versatile Building Block in Complex Molecule Construction

3-(Benzyloxy)-4-bromophenol serves as a critical building block in multi-step organic synthesis due to the differential reactivity of its functional groups. bldpharm.com The hydroxyl group can undergo O-alkylation or O-acylation, the bromine atom is amenable to various cross-coupling reactions, and the benzyloxy group can act as a stable protecting group for the phenol (B47542), which can be removed later in a synthetic sequence. This allows chemists to construct complex molecular architectures in a controlled, stepwise manner.

The compound's utility is demonstrated in its incorporation into larger, intricate structures. For instance, related brominated benzyloxy compounds are used as key intermediates for creating complex heterocyclic systems. nih.gov The bromine atom facilitates reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. This capability allows for the attachment of diverse molecular fragments to the phenyl ring, building molecular complexity. An example of a related transformation involves the reaction of a benzyloxyphenyl bromide with n-butyllithium and tri(isopropyl) borate (B1201080) to form a boronic ester, a key intermediate for subsequent coupling reactions. google.com This highlights the potential of the bromo-functional group on the this compound scaffold for similar transformations.

Precursor in Pharmaceutical Synthesis

The scaffold of this compound is an important structural motif in medicinal chemistry. Its derivatives are investigated for various therapeutic applications, making it a key starting material for the synthesis of new drug candidates. bldpharm.com, google.com

This compound is classified as a pharmaceutical intermediate, signifying its role in the synthetic pathways leading to potential APIs. bldpharm.com, pharmacompass.com The structure is a component in the design of compounds aimed at specific biological targets. For example, derivatives of benzyloxyphenyl structures are central to the development of Retinoic acid receptor-related orphan nuclear receptor γ (RORγt) inverse agonists, which are promising therapeutic agents for treating Th17-mediated autoimmune diseases like psoriasis and multiple sclerosis. nih.gov In one study, a library of 4-(4-(benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-one derivatives was synthesized and evaluated, with one compound emerging as a potent RORγc inverse agonist. nih.gov

The concept of a chemical library is central to modern drug discovery, allowing for the high-throughput screening of numerous compounds to identify "hits"—molecules that show a desired biological effect. vipergen.com, Building blocks like this compound are ideal for generating such libraries. enamine.net By systematically reacting each functional group, a diverse set of derivatives can be created from a single core scaffold, expanding the chemical space explored and increasing the probability of discovering a novel drug candidate. vipergen.com,

Stereochemistry is paramount in drug design, as different enantiomers of a chiral drug can have vastly different biological activities. Stereoselective synthesis refers to chemical reactions that preferentially yield one stereoisomer over others. mdpi.com While specific examples detailing the use of this compound in stereoselective synthesis are not prevalent, its structural features make it a suitable candidate for such applications.

Methodologies like Sharpless asymmetric dihydroxylation and Mitsunobu reactions are often employed to create chiral centers in bioactive molecules. semanticscholar.org, mdpi.com For example, the synthesis of chiral flavan-3-ols and the isoflavonoid (B1168493) (+)-pisatin has been achieved using Sharpless dihydroxylation to establish key stereocenters with high enantiomeric excess. semanticscholar.org The functional groups on this compound could be used to direct such stereoselective transformations. The synthesis of (3R)-3-alkyl-4,1-benzoxazepine-2,5-diones, for instance, has been achieved using a chiral pool strategy starting from related N-acylated anthranilic acids, demonstrating how precursors with aromatic backbones are used to build complex chiral heterocyclic systems. researchgate.net The development of key enantiopure intermediates for important bioactive compounds like Ticagrelor and Aprepitant often involves the stereoselective bioreduction of ketone precursors, a strategy that could be applied to derivatives of the this compound scaffold. mdpi.com

Intermediate for Active Pharmaceutical Ingredients (APIs) and Drug Candidate Libraries

Intermediate in Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound and its parent compounds, bromophenols, are valuable intermediates in the agrochemical industry. lookchem.com, ketonepharma.com Halogenated phenols are precursors for a variety of herbicides, fungicides, and insecticides. ketonepharma.com The bromine atom on the aromatic ring is a key feature, often contributing to the biological activity of the final product. ketonepharma.com For example, 4-bromophenol (B116583) is a known intermediate in the production of various agrochemicals. ketonepharma.com Given its structural similarities, this compound serves as a precursor for more complex, potentially patentable agrochemical agents.

The synthesis of pyrethroid pesticides and new antibacterial drugs like cyclopropane (B1198618) norfloxacin (B1679917) involves intermediates derived from related phenolic compounds. chemball.com The general utility of bromophenols as intermediates for producing insecticidal and acaricidal active substances underscores the potential of the this compound scaffold in this sector. ketonepharma.com

Application in Material Science for Polymer and Advanced Material Development

The reactivity of this compound also lends itself to applications in material science. Phenolic and brominated compounds are often used as monomers or precursors for the development of specialty polymers and advanced materials. evitachem.com For instance, brominated phenols can be used in the synthesis of flame-retardant polymers. , thermofisher.kr The bromine atom imparts flame-resistant properties to the final material.

Furthermore, polymer-bound versions of related structures, such as 4-(benzyloxy)benzyl bromide on a polystyrene resin, are used in solid-phase synthesis. sigmaaldrich.com This technique is crucial for building peptides and other complex molecules on a solid support. sigmaaldrich.com The bifunctional nature of this compound (a phenol for polymerization and a bromo-group for further functionalization or property modification) makes it a candidate for creating functional polymers and advanced materials with unique chemical and physical properties. evitachem.com

Design and Synthesis of Functionalized Derivatives from this compound Scaffolds

The true versatility of this compound lies in its capacity to serve as a scaffold for generating a wide range of functionalized derivatives. mdpi.com Chemists can selectively target the different reactive sites on the molecule to introduce new functional groups and build novel molecular architectures. beilstein-journals.org

The phenolic hydroxyl group can be readily converted into an ether or ester. The bromine atom can be replaced via nucleophilic aromatic substitution or, more commonly, used in metal-catalyzed cross-coupling reactions to introduce alkyl, aryl, or other organic substituents. For instance, a general procedure for synthesizing derivatives involves reacting a substituted phenol with a benzyl (B1604629) bromide in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent. mdpi.com, researchgate.net

The table below summarizes some of the synthetic transformations possible using the this compound scaffold, leading to various functionalized derivatives.

Starting ScaffoldReagent(s)Reaction TypeResulting Functional Group/Derivative
This compoundAlkyl Halide, Base (e.g., K₂CO₃)Williamson Ether SynthesisO-Alkylated Phenol (Ether)
This compoundAcyl Chloride, Base (e.g., Pyridine)EsterificationO-Acylated Phenol (Ester)
This compoundArylboronic Acid, Palladium CatalystSuzuki CouplingBiaryl Derivative
This compoundAlkyne, Copper(I) CatalystSonogashira CouplingAlkynylated Aromatic Derivative
This compoundAmine, Palladium/Copper CatalystBuchwald-Hartwig AminationN-Arylated Amine Derivative
This compoundH₂, Palladium on Carbon (Pd/C)Hydrogenolysis4-Bromoresorcinol (Debenzylation)

This table represents potential reactions based on the known reactivity of the functional groups present in this compound.

This ability to systematically modify the core structure is invaluable for structure-activity relationship (SAR) studies in drug discovery, where researchers synthesize and test a series of related compounds to determine which structural features are essential for biological activity. researchgate.net

Phosphonamidate-Substituted Diarylmethanols

A general and valuable method for carbon-carbon bond formation is the Current time information in Bangalore, IN.derpharmachemica.com-Wittig rearrangement of aryl benzyl ethers, which yields diarylmethanols. ijbpsa.com This reaction has been effectively applied to aryl benzyl ethers that contain a phosphonamidate group. ijbpsa.com This group can activate the aryl ring, facilitating the rearrangement under specific conditions. ijbpsa.com

The synthesis of phosphonamidate-substituted diarylmethanols can be initiated from precursors like 1-(benzyloxy)-3-bromobenzene (B1334042) or 1-(benzyloxy)-4-bromobenzene, which are isomers of the title compound. ijbpsa.com The general synthetic strategy involves several key steps. First, the corresponding bromophenol is benzylated using benzyl bromide in the presence of a base like potassium carbonate (K₂CO₃). ijbpsa.com The resulting benzyloxy-bromobenzene derivative then undergoes a nickel-catalyzed Michaelis–Arbuzov-type reaction with triethyl phosphite (B83602) to install the phosphonate (B1237965) group. derpharmachemica.comijbpsa.com This phosphonate is subsequently converted to a phosphonamidate through reaction with phosphorus pentachloride followed by an amine, such as butylamine. derpharmachemica.com The final and crucial step is the Wittig rearrangement, induced by a strong base like n-butyllithium, which transforms the phosphonamidate-bearing aryl benzyl ether into the desired phosphonamidate-substituted diarylmethanol in moderate to good yields. ijbpsa.com

General Synthesis of Phosphonamidate-Substituted Diarylmethanols
StepReactionKey ReagentsProduct TypeReference
1Benzylation of BromophenolBenzyl bromide, K₂CO₃Benzyloxy-bromobenzene ijbpsa.com
2PhosphonylationTriethyl phosphite, NiCl₂Diethyl arylphosphonate derpharmachemica.com
3Amidate Formation1. PCl₅ 2. ButylamineArylphosphonamidate derpharmachemica.com
4Wittig Rearrangementn-ButyllithiumDiarylmethanol ijbpsa.com

Benzyloxy-4-oxopyridin Benzoate (B1203000) Derivatives

The compound this compound is a logical starting point for creating various heterocyclic structures, including benzyloxy-4-oxopyridin benzoate derivatives, which have been investigated for their potential antimalarial and cytotoxic activities. nih.govnih.gov A synthetic route has been developed for a small library of these compounds. nih.gov The synthesis involves reacting a key intermediate, 3-(3-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)propan-1-ol, with various benzoyl chloride derivatives. nih.gov This reaction is typically carried out in dichloromethane (B109758) in the presence of triethylamine, with the mixture stirred at room temperature for an extended period, such as 48 hours. nih.gov The resulting crude product is then purified to yield the final benzyloxy-4-oxopyridin benzoate derivatives. nih.gov The synthesized compounds have been characterized using various spectroscopic methods and evaluated for their ability to inhibit β-hematin formation, a key process in the malaria parasite's lifecycle. nih.govnih.gov

Synthesis of Benzyloxy-4-oxopyridin Benzoate Derivatives
Starting MaterialReagentsReaction ConditionsProduct ClassReference
3-(3-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)propan-1-olSubstituted benzoyl chlorides, TriethylamineDichloromethane, Room Temperature, 48h3-(3-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl)propyl benzoate derivatives nih.gov

Novel Flavones and Pyrazolines

Chalcones, which are α,β-unsaturated ketones, serve as crucial intermediates for the synthesis of both flavones and pyrazolines. innovareacademics.inekb.eg The synthesis of chalcones is commonly achieved through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone (B1666503) with a benzaldehyde. derpharmachemica.comresearchgate.netjapsonline.com

A plausible synthetic pathway to flavones and pyrazolines starting from this compound would first involve its conversion into a suitable aldehyde or ketone. For instance, formylation of the phenol, a reaction that introduces a -CHO group, can be accomplished using methods like the Vilsmeier-Haack reaction. numberanalytics.comwikipedia.org This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings. numberanalytics.comwikipedia.org The resulting 3-(benzyloxy)-4-bromo-hydroxybenzaldehyde could then undergo a Claisen-Schmidt condensation with a substituted acetophenone. researchgate.net

The chalcone (B49325) product from this condensation serves as a branch point:

Flavone (B191248) Synthesis: Oxidative cyclization of the chalcone, for example using iodine in dimethyl sulfoxide (B87167) (DMSO), leads to the formation of the flavone core. innovareacademics.in

Pyrazoline Synthesis: Reaction of the chalcone with hydrazine (B178648) monohydrate in a suitable solvent like acetic acid or ethanol (B145695) results in cyclization to form the pyrazoline ring. ekb.eguni-muenchen.de

This strategy demonstrates how this compound can be elaborated into more complex heterocyclic systems.

Benzoxazole (B165842), Benzothiazole (B30560), and Benzimidazole (B57391) Analogues

The 3-(benzyloxy)phenol (B189647) scaffold is a key structural element in the synthesis of various benzazole derivatives, which are investigated for a range of biological activities, including as multifunctional agents for Parkinson's disease. researchgate.net A general and effective method for synthesizing 2-substituted benzoxazoles and benzothiazoles involves the condensation of ortho-aminophenols or ortho-aminothiophenols with aldehydes. researchgate.net

A synthetic strategy for 2-(4-(benzyloxy)-5-hydroxyphenyl)benzothiazole derivatives begins with the condensation of 2,4-dihydroxybenzaldehyde (B120756) with 2-aminothiophenol (B119425) in the presence of sodium metabisulfite (B1197395) (Na₂S₂O₅) to form the benzothiazole core. researchgate.net The hydroxyl groups on the phenyl ring can then be selectively benzylated. For instance, reaction with a substituted benzyl chloride or bromide in the presence of a base like sodium bicarbonate (NaHCO₃) and a catalyst such as potassium iodide (KI) in acetonitrile (B52724) yields the desired benzyloxy-substituted benzothiazole derivatives. researchgate.net

Similarly, by adapting this methodology, this compound could be utilized as a precursor. The first step would be the introduction of a formyl group (aldehyde) onto the phenol ring, for example, via the Vilsmeier-Haack reaction. wikipedia.org The resulting aldehyde can then be reacted with:

2-aminophenol (B121084) to yield benzoxazole analogues. rsc.org

2-aminothiophenol to yield benzothiazole analogues. researchgate.net

1,2-phenylenediamine to yield benzimidazole analogues. rsc.org

This approach highlights the utility of the core structure in building a variety of important heterocyclic compounds. nih.gov

Synthesis of Benzazole Analogues
Precursor 1 (from title compound)Precursor 2Reaction TypeProduct HeterocycleReference
3-(Benzyloxy)-4-bromo-hydroxybenzaldehyde2-AminophenolCondensation/CyclizationBenzoxazole rsc.org
3-(Benzyloxy)-4-bromo-hydroxybenzaldehyde2-AminothiophenolCondensation/CyclizationBenzothiazole researchgate.net
3-(Benzyloxy)-4-bromo-hydroxybenzaldehyde1,2-PhenylenediamineCondensation/CyclizationBenzimidazole rsc.org

Adenosine (B11128) A₁ Receptor Agonists

The 3-bromobenzyloxy moiety, a structure closely related to this compound, has proven to be a critical component in the design of potent and highly selective agonists for the adenosine A₁ receptor (A₁R). numberanalytics.comnih.gov Medicinal chemistry efforts have focused on synthesizing derivatives of N⁶-cyclopentyl adenosine (CPA) and N⁶-cyclopentyl 5'-N-ethylcarboxamidoadenosine (CP-NECA). numberanalytics.comnih.gov

Research has shown that introducing a halogen, particularly at the meta position of a benzyloxy substituent, leads to compounds with high affinity for the A₁R and significantly improved selectivity over other adenosine receptor subtypes. ekb.egnumberanalytics.comnih.gov For example, N⁶-2-(3-bromobenzyloxy)cyclopentyl-NECA displayed approximately 1500-fold greater selectivity for the A₁R compared to the parent compound NECA. numberanalytics.comnih.gov

The synthesis of these agonists involves the alkylation of a protected cyclopentanol (B49286) derivative with a suitable benzyl bromide, such as 3-bromobenzyl bromide. wikipedia.org This key intermediate, the 3-bromobenzyloxycyclopentyl fragment, is then coupled to the purine (B94841) core of the adenosine scaffold to complete the synthesis of the target agonist. ekb.eg Molecular modeling studies suggest that this specific substitution pattern allows the molecule to fit into a hydrophobic subpocket within the receptor, which contributes to its high affinity and selectivity. numberanalytics.comnih.gov

HIV-1 Integrase Inhibitors

Benzyloxy-substituted aromatic rings are important structural motifs in the development of inhibitors targeting the human immunodeficiency virus type 1 (HIV-1) integrase, a crucial enzyme for viral replication. youtube.comtubitak.gov.tr One class of potent inhibitors is based on the 3-hydroxy-4-pyranone scaffold. youtube.com In the synthesis of these inhibitors, 3-(benzyloxy)-6-methyl-4-oxo-4H-pyran-2-carboxylic acid has been used as a key intermediate. youtube.com This carboxylic acid is coupled with various substituted benzylamines to produce a library of N-substituted carboxamide derivatives, which have shown inhibitory activity against HIV-1 integrase. youtube.com

Another synthetic approach toward HIV-1 inhibitors utilizes a benzyloxyamino-substituted pyridine (B92270) ring. A key starting material in this route is methyl 5-bromo-2-chloronicotinate, which is reacted with O-benzylhydroxylamine to produce methyl 2-((benzyloxy)amino)-5-bromonicotinate. This intermediate, containing both the benzyloxy and bromo functionalities, undergoes further transformations, including acylation and cyclization, to build the complex heterocyclic systems required for potent inhibition of the HIV-1 integrase enzyme. These examples underscore the strategic importance of incorporating benzyloxy groups into precursor molecules for the synthesis of novel antiviral agents. tubitak.gov.tr

Structure Activity Relationship Sar Studies of Benzyloxy Bromophenol Scaffolds in Biological Research

Influence of Halogenation Patterns on Biochemical Interactions

The presence and position of halogen atoms, such as bromine, on a phenolic scaffold significantly influence its biochemical interactions. mdpi.com Halogenation can alter a molecule's lipophilicity, electronic properties, and size, thereby affecting its ability to bind to biological targets.

Lipophilicity and Reactivity : The addition of bromine atoms to a phenolic ring generally increases its lipophilicity, which can enhance its ability to cross cell membranes. researchgate.net This modification also modulates the compound's reactivity. researchgate.net

Number and Position of Substituents : The biological activities of bromophenols are significantly influenced by the number and position of their bromine and hydroxyl substituents. mdpi.com For instance, in a series of bromophenol derivatives, those with multiple bromine atoms (four to five) attached to the aryl rings showed potent inhibition of protein tyrosine phosphatase 1B (PTP1B). nih.gov

Comparison of Halogens : Studies comparing different halogenated phenols have shown that the type of halogen matters. For example, phenolic structures containing iodine were generally more potent inhibitors of deiodinase activity compared to their brominated, chlorinated, and fluorinated counterparts. oup.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR models have been developed to predict the toxicity of halogenated phenols. tandfonline.comscientific.netresearchgate.net These models help in understanding the structural factors that primarily influence toxicity. tandfonline.com

The following table summarizes the impact of halogenation on the biochemical interactions of phenolic compounds:

Structural FeatureInfluence on Biochemical Interactions
Increased Bromination Generally enhances lipophilicity and can increase inhibitory activity against certain enzymes. researchgate.netnih.gov
Halogen Type (I > Br > Cl > F) Potency of deiodinase inhibition was found to follow this trend. oup.com
Positional Isomerism The specific placement of bromine atoms significantly affects biological activity. mdpi.com

Impact of the Benzyloxy Moiety on Molecular Recognition and Binding

The benzyloxy group, a key feature of 3-(Benzyloxy)-4-bromophenol, plays a crucial role in how the molecule is recognized by and binds to biological targets. This moiety can influence binding through several mechanisms:

Steric Effects : The size and conformation of the benzyloxy group can create steric hindrance, either positively by orienting the molecule for optimal binding or negatively by preventing access to the binding site. researchgate.net For example, substitution at the para position of a coumarin (B35378) ring with a benzyloxy group resulted in strong negative steric hindrance, reducing inhibitory potential. researchgate.net

π-π Stacking Interactions : The aromatic ring of the benzyloxy group can participate in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a protein's binding pocket. beilstein-journals.orgnih.gov This type of interaction is a significant contributor to the binding of some benzyloxy-containing compounds to their targets. nih.gov

Enhanced Permeability : The lipophilic nature of the benzyloxy group can increase a molecule's ability to cross biological membranes, including the blood-brain barrier, which is a desirable property for drugs targeting the central nervous system. mdpi.comnih.gov

Studies on various benzyloxy derivatives have highlighted the importance of this group. For instance, in a series of monoamine oxidase-B (MAO-B) inhibitors, the benzyloxy group at the meta position of a coumarin ring provided affirmative hydrophobic interactions, enhancing inhibitory activity. researchgate.net Similarly, in dopamine (B1211576) receptor antagonists, a π-π stacking interaction between the benzyl (B1604629) group and a phenylalanine residue was observed. nih.gov

Positional Isomer Effects on Biochemical Activity Profiles

The specific placement of functional groups on the phenol (B47542) ring, known as positional isomerism, has a profound effect on the biochemical activity of bromophenols. Even a slight change in the position of a substituent can dramatically alter a compound's biological properties. wikipedia.org

Systematic Studies : Systematic investigations of the Suzuki-Miyaura couplings of halophenols have demonstrated that the position of the halogen atom significantly affects reaction outcomes, highlighting the importance of positional isomerism in chemical synthesis and, by extension, in biological activity. acs.org For example, the synthesis of 2,4'-biphenol was found to be particularly challenging depending on the starting positional isomers. acs.org

Antioxidant and Anticancer Activities : Research on brominated aminophenols indicates that the number and position of substituents are critical determinants of their biological activities, with compounds having multiple hydroxyl groups generally showing enhanced antioxidant and anticancer properties.

Enzyme Inhibition : In the context of enzyme inhibition, the position of substituents can dictate the binding orientation within the active site. For 4-(benzyloxy)phenyl derivatives as MAO-B inhibitors, substitution at the 3-position was generally more effective than at the 2- or 4-positions. researchgate.net

The following table provides examples of how positional isomerism affects the activity of bromophenols:

Compound/IsomerBiological Activity Profile
2-Amino-5-bromophenol A positional isomer of 3-Amino-4-bromophenol, with differing biological activity due to the altered substituent positions.
2-Amino-6-bromophenol Preferred in dye chemistry, while other isomers are prioritized for drug synthesis, showcasing how positional isomerism dictates application.
3-substituted 4-(benzyloxy)phenyl derivatives Generally showed higher MAO-B inhibition compared to 2- or 4-substituted counterparts. researchgate.net

Modulating Biological Activity through Derivatization and Substitution

The core structure of this compound can be systematically modified through derivatization and substitution to fine-tune its biological activity. This approach is a cornerstone of medicinal chemistry, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.

Synthesis of Derivatives : New series of bromophenols and their derivatives can be synthesized by reacting corresponding phenols with bromine or by performing reactions such as substitution, hydrolysis, and demethylation. nih.govresearchgate.net These synthetic efforts aim to explore the structure-activity relationships and identify compounds with improved biological profiles.

Impact of Different Substituents : The introduction of various substituents can have a significant impact. For instance, in the development of MAO-B inhibitors, benzyloxy-derived halogenated chalcones were synthesized and evaluated, with some compounds showing potent and selective inhibition. nih.gov Similarly, thio/semicarbazide-based benzyloxy derivatives have been explored as selective MAO-B inhibitors. d-nb.info

Improving Enzyme Inhibition : In the context of PTP1B inhibitors, a series of derivatives of a natural bromophenol were designed and synthesized. nih.gov The preliminary SAR indicated that a tricyclic scaffold and multiple bromine atoms were important for potent inhibition. nih.gov

Antimicrobial and Antifungal Applications : The synthesis of new bromophenol derivatives has also been pursued to develop novel antimicrobial and antifungal agents. researchgate.netitmedicalteam.pl For example, a series of bromophenols were tested for their inhibitory activity against Candida albicans isocitrate lyase. researchgate.net

Targeting Other Enzymes : Derivatization has also been applied to create inhibitors for other enzymes. For example, bromophenol derivatives with a cyclopropyl (B3062369) moiety were found to be effective inhibitors of carbonic anhydrase isoforms and acetylcholinesterase. nih.gov

The following table summarizes the biological activities of some derivatized benzyloxy-bromophenol scaffolds:

Derivative ClassTarget/ActivityKey Findings
Benzyloxy-derived halogenated chalcones MAO-B InhibitionPotent and selective inhibition observed, with some compounds showing promise as drug candidates for neurodegenerative diseases. nih.gov
Thio/semicarbazide-based benzyloxy derivatives MAO-B InhibitionSeveral derivatives showed significant inhibitory activity and the ability to cross the blood-brain barrier. d-nb.info
Bromophenol derivatives of a natural product PTP1B InhibitionA tricyclic scaffold and multiple bromine atoms were found to be important for potent inhibition. nih.gov
Bromophenol derivatives with cyclopropyl moiety Carbonic Anhydrase and Acetylcholinesterase InhibitionEffective inhibition of these enzymes was demonstrated. nih.gov

Evaluation of Antioxidant Activities of Benzylic Bromophenols and Related Compounds

Phenolic compounds, including bromophenols, are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. rsc.org The antioxidant potential of benzylic bromophenols and related structures has been the subject of numerous studies.

Mechanisms of Antioxidant Action : Phenolic antioxidants can act through various mechanisms, including hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). lp.edu.uansf.gov The efficiency of these mechanisms is influenced by factors such as bond dissociation enthalpy (BDE), ionization potential (IP), and proton dissociation enthalpy (PDE). lp.edu.ua

Assays for Antioxidant Activity : The antioxidant capacity of these compounds is typically evaluated using a variety of assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and metal-reducing power assays (e.g., Fe³⁺ and Cu²⁺). researchgate.netnih.govmdpi.com

Structure-Activity Relationships in Antioxidant Activity :

Hydroxyl Groups : The number and position of hydroxyl groups are crucial for antioxidant activity. mdpi.comnih.gov Generally, an increased number of hydroxyl groups enhances antioxidant effects. mdpi.com

Bromine Substituents : While the presence of bromine can modulate electronic properties, the number of hydroxyl groups is often considered more critical for antioxidant activity in bromophenols. mdpi.com

Electron-Donating Substituents : The presence of electron-donating groups at the ortho and para positions of the phenolic ring can significantly enhance antioxidant activity. lp.edu.ua

Cellular Antioxidant Activity : Beyond biochemical assays, the antioxidant effects of bromophenols have also been demonstrated in cellular models. mdpi.comnih.gov For instance, some bromophenol derivatives have been shown to ameliorate H₂O₂-induced oxidative damage and ROS generation in human keratinocytes. nih.gov

The following table presents the antioxidant activities of some bromophenol derivatives from a study, measured by their IC₅₀ values in a DPPH radical scavenging assay:

CompoundDPPH Radical Scavenging IC₅₀ (µg/mL)
Derivative 1 >100
Derivative 2 >100
Derivative 17 >100
Derivative 18 >100
Derivative 19 >100
Derivative 20 >100
Derivative 21 >100
Derivative 22 >100
Derivative 23 >100
Derivative 24 >100
BHA (standard) 14.2 ± 0.1
BHT (standard) 18.4 ± 0.2
α-Tocopherol (standard) 22.6 ± 0.3
Trolox (standard) 11.8 ± 0.1
Data adapted from a study on benzylic bromophenols. nih.gov

Enzyme Inhibition Studies

Benzyloxy-bromophenol scaffolds and their derivatives have been investigated as inhibitors of various enzymes implicated in a range of diseases.

Monoamine Oxidase B (MAO-B) : MAO-B is a key enzyme in the metabolism of dopamine and its inhibition is a therapeutic strategy for Parkinson's disease. nih.gov Several studies have focused on designing benzyloxy-containing compounds as MAO-B inhibitors. researchgate.netnih.govresearchgate.netd-nb.infonih.gov

A derivative of 4-(Benzyloxy)-2-bromophenol demonstrated competitive inhibition of MAO-B with an IC₅₀ value of 0.062 µM.

Benzyloxy-derived halogenated chalcones have also been identified as potent and selective MAO-B inhibitors. nih.gov

Isocitrate Lyase (ICL) : ICL is a crucial enzyme in the glyoxylate (B1226380) cycle, which is essential for the survival of certain pathogens, including Candida albicans and Magnaporthe grisea. researchgate.netresearchgate.netcapes.gov.br Bromophenols have been identified as inhibitors of ICL, making them potential antifungal agents. researchgate.netidrblab.netsemanticscholar.org

A study on a series of synthesized bromophenols found that some derivatives displayed potent inhibitory activities against C. albicans ICL. researchgate.net

Protein Tyrosine Phosphatase 1B (PTP1B) : PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways, and its inhibition is a promising strategy for the treatment of type 2 diabetes and obesity. mdpi.comnih.gov

A bromophenol isolated from the marine red alga Rhodomela confervoides, 3-Bromo-4,5-bis(2,3-dibromo-4,5-dihydroxybenzyl)-1,2-benzenediol (BDB), was found to be a potent PTP1B inhibitor with an IC₅₀ of 1.7 µmol/L. nih.gov

Synthetic derivatives of bromophenols have been developed to improve PTP1B inhibitory activity, with some compounds showing even greater potency than the natural lead compound. nih.govnih.gov

HMG-CoA Reductase : While specific studies on the inhibition of HMG-CoA Reductase by this compound are not readily available, the broader class of phenolic compounds has been explored for this activity. Further research would be needed to establish a direct link.

The following table summarizes the inhibitory activities of some benzyloxy-bromophenol derivatives against various enzymes:

Enzyme TargetCompound Class/ExampleKey Findings
Monoamine Oxidase B (MAO-B) Benzyloxy-derived halogenated chalcone (B49325) (BB4)Potent competitive inhibitor with an IC₅₀ of 0.062 µM. nih.gov
Isocitrate Lyase (ICL) Bis(3-bromo-4,5-dihydroxyphenyl)methanonePotent inhibitor of C. albicans ICL. researchgate.net
Protein Tyrosine Phosphatase 1B (PTP1B) 3-Bromo-4,5-bis(2,3-dibromo-4,5-dihydroxybenzyl)-1,2-benzenediol (BDB)Potent inhibitor with an IC₅₀ of 1.7 µmol/L. nih.gov
Protein Tyrosine Phosphatase 1B (PTP1B) Synthetic bromophenol derivative (Compound 26)Remarkable inhibitory activity with an IC₅₀ of 0.89 µmol/L. nih.gov
Protein Tyrosine Phosphatase 1B (PTP1B) Synthetic bromophenol derivative (Compound 4g)Promising inhibitory activity with an IC₅₀ of 0.68 µmol/L and in vivo antidiabetic effects. nih.gov

Emerging Research Directions and Future Perspectives for 3 Benzyloxy 4 Bromophenol Research

Integration of Green Chemistry Principles in Synthetic Route Design

The traditional synthesis of substituted phenols and their derivatives often relies on harsh reagents and generates significant chemical waste. Future research will undoubtedly focus on integrating the principles of green chemistry into the synthetic design for 3-(benzyloxy)-4-bromophenol and its downstream products. This involves a shift towards more sustainable and environmentally benign methodologies.

Key areas of exploration will include:

Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This could involve exploring catalytic C-H activation or direct functionalization pathways that avoid the use of stoichiometric reagents.

Renewable Feedstocks: Investigating the potential to derive the core phenolic structure from renewable sources, such as lignin, which is a rich source of aromatic compounds.

Green Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents (e.g., 2-methyltetrahydrofuran) in the synthesis and purification processes.

Catalytic Methods: Emphasizing the use of catalytic amounts of reagents over stoichiometric ones. For instance, developing more efficient and recyclable catalysts for the etherification of the phenol (B47542) or for subsequent cross-coupling reactions at the bromide position.

Synergistic Application of Computational and Experimental Methodologies in Compound Optimization

The convergence of computational chemistry and experimental synthesis offers a powerful paradigm for accelerating the discovery and optimization of novel compounds derived from this compound. By leveraging in silico tools, researchers can predict molecular properties and guide experimental efforts, saving time and resources.

Future research in this area will likely involve:

Predictive Modeling: Employing Density Functional Theory (DFT) and other quantum chemical methods to predict the reactivity of the different positions on the aromatic ring, guiding the regioselectivity of further functionalization.

Virtual Screening: For applications in drug discovery, computational docking studies can be used to screen virtual libraries of this compound derivatives against biological targets of interest, prioritizing the synthesis of the most promising candidates.

Pharmacokinetic Profiling: Using computational models to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of potential drug candidates derived from this scaffold, allowing for early-stage optimization of their drug-like properties.

Expansion of Synthetic Utility in Emerging Chemical and Biological Fields

The structural motifs present in this compound make it an attractive starting material for the synthesis of molecules with potential applications in a range of emerging fields beyond traditional medicinal chemistry.

Potential areas for expansion include:

Agrochemicals: The development of novel herbicides, fungicides, or insecticides. The phenolic and aryl bromide functionalities are common in agrochemical active ingredients, and the this compound core could be elaborated to explore new chemical space.

Chemical Probes: The synthesis of tailored molecules for studying biological systems. For example, the bromide can be converted into a fluorescent tag or a reactive group for covalent labeling of proteins.

Fragment-Based Drug Discovery (FBDD): The core structure of this compound can serve as a valuable fragment for FBDD campaigns, where small molecular fragments are screened and then grown or linked to develop potent drug leads.

Development of Novel and Efficient Derivatization Strategies

The future utility of this compound will be greatly enhanced by the development of novel and efficient methods for its derivatization. The presence of three distinct functional handles—the phenol, the aryl bromide, and the benzyl (B1604629) ether—provides a rich platform for chemical modification.

Key research directions include:

Late-Stage Functionalization: Developing methods to introduce new functional groups onto the aromatic ring in the later stages of a synthetic sequence. This allows for the rapid generation of a diverse library of analogs from a common intermediate.

Orthogonal Protecting Group Strategies: Exploring alternative protecting groups for the phenol that are compatible with a wider range of reaction conditions, allowing for more complex and multi-step synthetic sequences.

Advanced Cross-Coupling Reactions: Moving beyond standard Suzuki and Buchwald-Hartwig reactions to explore more advanced and mechanistically novel cross-coupling methods for functionalizing the aryl bromide. This could include photoredox catalysis or nickel-catalyzed transformations.

Exploration of Advanced Applications beyond Current Scope in Materials and Catalysis

The phenolic and aryl bromide functionalities of this compound make it a promising building block for the development of advanced materials and novel catalysts.

Future research in this domain may focus on:

Polymer Science: Incorporating the this compound unit into polymer backbones to create materials with tailored thermal, optical, or electronic properties. For example, it could be a monomer for the synthesis of specialty poly(aryl ether)s.

Organic Electronics: Using the scaffold as a precursor for the synthesis of organic semiconductors, light-emitting materials, or components for dye-sensitized solar cells.

Ligand Design for Catalysis: Functionalizing the phenol and aryl bromide positions to create novel bidentate or pincer ligands for transition metal catalysis. The electronic properties of the ligand could be fine-tuned by modifying the substituents on the aromatic ring.

Q & A

Basic: What are the standard synthetic routes for preparing 3-(Benzyloxy)-4-bromophenol, and how are reaction conditions optimized?

Answer:
this compound is typically synthesized via a two-step procedure:

Benzylation : 4-Bromophenol reacts with benzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., acetone or DMF) at 60–80°C for 12–24 hours to form 4-bromo-3-benzyloxyphenol .

Purification : The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water).
Key optimization factors :

  • Base selection (K₂CO₃ vs. NaOH) impacts reaction rate and byproduct formation.
  • Solvent polarity affects benzyl group stability; DMF accelerates the reaction but may require stricter temperature control .

Advanced: How can regioselectivity challenges in the benzylation of 4-bromophenol be addressed?

Answer:
Regioselectivity issues arise due to competing O- vs. C-benzylation. To favor O-benzylation:

  • Use sterically hindered bases (e.g., DBU) to suppress nucleophilic aromatic substitution at the bromine site.
  • Optimize solvent polarity (e.g., THF or acetone) to stabilize the transition state for O-benzylation.
  • Monitor reaction progress via TLC or HPLC to detect early-stage byproducts (e.g., dibenzylated derivatives) .

Basic: What analytical techniques are most reliable for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons appear as distinct doublets (δ 6.8–7.4 ppm), with benzyl CH₂ at δ 5.1 ppm.
    • ¹³C NMR : Benzyl carbons (δ 70–75 ppm) confirm successful O-benzylation.
  • Mass Spectrometry (MS) : ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 293).
  • HPLC : Purity >98% is achievable using a C18 column (acetonitrile/water, 70:30) .

Advanced: How can hyphenated techniques (e.g., LC-MS/MS) resolve co-eluting impurities in synthesized batches?

Answer:
LC-MS/MS with a high-resolution Q-TOF analyzer can differentiate impurities (e.g., residual benzyl bromide or dibenzylated byproducts) by:

  • Fragmenting ions at m/z 91 (benzyl group) and m/z 173 (4-bromophenol core).
  • Using collision-induced dissociation (CID) to identify structural motifs.
  • Quantifying impurities down to 0.1% via selected reaction monitoring (SRM) .

Basic: What are the documented biological activities of this compound derivatives?

Answer:
Preliminary studies suggest:

  • Antimicrobial activity : MIC values of 8–16 µg/mL against S. aureus due to halogen-phenolic interactions with bacterial membranes.
  • Enzyme inhibition : Moderate inhibition of COX-2 (IC₅₀ ~25 µM) via competitive binding at the active site .

Advanced: How do contradictory reports on its biological activity relate to experimental design?

Answer:
Discrepancies in IC₅₀ values (e.g., COX-2 inhibition ranging from 10–50 µM) may arise from:

  • Assay conditions : Variations in buffer pH or DMSO concentration alter compound solubility.
  • Impurity profiles : Unpurified batches containing residual benzyl bromide (<1%) can skew results.
  • Cell line variability : Differential membrane permeability in in vitro models (e.g., RAW 264.7 vs. THP-1 cells) .

Basic: What are the stability and storage recommendations for this compound?

Answer:

  • Stability : Degrades via hydrolysis (benzyl-O cleavage) under humid conditions (>60% RH).
  • Storage : Store at –20°C in amber vials under inert gas (N₂/Ar). Desiccants (silica gel) extend shelf life to >2 years.
  • Monitoring : Periodic HPLC analysis detects degradation products (e.g., 4-bromophenol) .

Advanced: How can degradation pathways be systematically analyzed under accelerated conditions?

Answer:

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : 0.1 M HCl/NaOH at 40°C for 48 hours.
    • Oxidative stress : 3% H₂O₂ at 25°C for 24 hours.
  • Analytical tools : LC-MS identifies major degradation products (e.g., quinones from oxidation).
  • Kinetic modeling : Arrhenius plots predict shelf life under standard storage conditions .

Basic: What role does this compound play in drug discovery pipelines?

Answer:
It serves as:

  • Synthetic intermediate : For kinase inhibitors (e.g., BTK) via Suzuki-Miyaura cross-coupling.
  • Pharmacophore : The bromophenol moiety enhances binding to hydrophobic enzyme pockets (e.g., tyrosine phosphatases) .

Advanced: How does the compound’s reactivity vary under photolytic vs. thermal conditions?

Answer:

  • Photolysis : UV light (254 nm) cleaves the benzyloxy group, yielding 4-bromophenol (quantified via GC-MS).
  • Thermolysis : At >150°C, debromination occurs, forming 3-benzyloxyphenol. Competing pathways (e.g., ether cleavage) are minimized using radical scavengers (BHT) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.